Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
CAS No.: 415918-12-6
Cat. No.: VC3852296
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 415918-12-6 |
|---|---|
| Molecular Formula | C11H8F3NO2 |
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3 |
| Standard InChI Key | NLOZHNZNDVZPBE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a planar indole core with a trifluoromethyl (-CF₃) substituent at position 6 and a methyl ester (-COOCH₃) at position 3 (Figure 1) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates further derivatization.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂ | |
| Molecular Weight | 243.18 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 405.6±25.0 °C (760 mmHg) | |
| LogP | 2.97 | |
| Topological Polar Surface Area | 42.09 Ų |
The trifluoromethyl group’s electron-withdrawing nature influences the indole’s electronic distribution, as evidenced by NMR shifts (δ 7.8–8.2 ppm for aromatic protons) .
Synthesis and Derivatization
Classical Synthetic Routes
The compound is typically synthesized via Ullmann-type intramolecular amination or Friedel-Crafts acylation. A CuI-K₃PO₄-DMF system enables efficient N-alkylation of methyl 1H-indole-3-carboxylate with trifluoromethylated aryl bromides, yielding 70–85% under mild conditions . Alternative routes involve esterification of 6-(trifluoromethyl)indole-3-carboxylic acid using methanol and catalytic sulfuric acid.
Flow Chemistry Approaches
Recent advancements in continuous flow synthesis enhance scalability. A Pd/C-catalyzed hydrogenation of nitro intermediates in EtOAc/EtOH at 50°C achieves >98% conversion, enabling a throughput of 3.7 g/h . This method reduces reaction times from 16 h (batch) to <2 h (flow) .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Scalability | Reference |
|---|---|---|---|---|
| Ullmann Coupling | 85 | 24 | Moderate | |
| Esterification | 90 | 12 | High | |
| Flow Hydrogenation | 93 | 2 | Industrial |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound’s indole scaffold is pivotal in designing serotonin receptor modulators and kinase inhibitors. Derivatives exhibit nanomolar activity against RORγt, a target in autoimmune diseases . For instance, A-9758, an inverse agonist derived from this scaffold, shows IC₅₀ = 12 nM in IL-17 inhibition assays .
Herbicidal Activity
Functionalization at N1 and C3 positions yields auxin mimics with herbicidal properties. Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate derivatives disrupt TIR1 auxin receptors, inducing uncontrolled growth in broadleaf weeds (EC₅₀ = 0.8 μM) . Field trials demonstrate 95% efficacy against Amaranthus retroflexus at 50 g/ha .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg | |
| Flash Point | 199.1±23.2 °C | |
| Storage Conditions | 2–8°C, desiccated |
Recent Advances and Future Directions
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